
Galantamine hydrobromide
Overview
Description
Galantamine hydrobromide is a tertiary alkaloid and a reversible, competitive inhibitor of the enzyme acetylcholinesterase. It is primarily derived from the bulbs and flowers of plants in the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and Galanthus woronowii (Voronov’s snowdrop). This compound is widely used in the treatment of mild to moderate Alzheimer’s disease due to its ability to increase acetylcholine levels in the brain, thereby enhancing cognitive function .
Preparation Methods
Synthetic Preparation via Stereoselective Reduction
Narwedine Reduction Using Borohydride Reagents
Synthetic routes to galantamine hydrobromide focus on the stereoselective reduction of the enone moiety in (-)-Narwedine. Lithium tri-sec-butyl borohydride (L-selectride) in tetrahydrofuran (THF) at -50°C achieves >99.9% enantiomeric excess by favoring 1,2-reduction over competing 1,4-pathways . For example, treating 65 g of (-)-Narwedine with 433 mL of L-selectride (1 M in THF) yields (-)-galantamine base, which is extracted into toluene and concentrated . This method avoids epimerization to Epigalantamine, a common byproduct in NaBH4/CeCl3-mediated reductions .
Hydrobromide Salt Formation and Purification
The free base is converted to this compound by stirring in ethanol-water (4:1 v/v) with 48% HBr at 15–20°C for 2 hours . Ethanol’s low polarity promotes salt precipitation, while controlled acid addition prevents overheating. Filtration and vacuum drying at 60–65°C yield 71.5 g (85.4%) of product with >99.5% HPLC purity . Alternative solvents like methanol or aqueous THF afford comparable results but require longer crystallization times .
Comparative Analysis of Extraction vs. Synthesis
Botanical methods remain limited by seasonal variability in alkaloid content and extensive purification requirements, whereas synthetic approaches guarantee consistent quality but depend on costly chiral intermediates .
Recent Advances in Catalytic Asymmetric Synthesis
The 2024 review by Chen et al. highlights nickel-catalyzed hydrogenations of bromo-Nornarwedine derivatives as a breakthrough, achieving 92% enantioselectivity at ambient temperature . Photoredox-mediated radical cyclizations have also streamlined the construction of galantamine’s benzazepine core, reducing step counts from 14 to 9 .
Solvent and Process Optimization
Recrystallization studies demonstrate that 95% ethanol maximizes this compound recovery (91%) compared to acetone (78%) or methanol (84%) . Additionally, substituting toluene with n-butyl acetate during final extractions reduces residual solvent levels below ICH Q3C limits .
Chemical Reactions Analysis
Types of Reactions: Galantamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Galantamine can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in galantamine, potentially altering its biological activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with varying effects
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various halogenating agents and nucleophiles are used to achieve substitution reactions
Major Products: The major products formed from these reactions include various galantamine derivatives, which are studied for their potential therapeutic applications .
Scientific Research Applications
Alzheimer's Disease Treatment
Galantamine hydrobromide is primarily indicated for the treatment of mild to moderate Alzheimer's disease. It functions by increasing acetylcholine levels in the brain, which is crucial for memory and cognitive functions. Clinical trials have demonstrated significant improvements in cognitive performance, daily living activities, and overall patient well-being when administered continuously over extended periods (up to 36 months) .
Clinical Findings
- A study reported that patients receiving galantamine showed a significantly reduced cognitive decline compared to untreated individuals, indicating its effectiveness in prolonging cognitive function .
- The drug has been shown to improve various domains affected by Alzheimer's, including cognition, behavior, and caregiver burden .
Chronic Fatigue Syndrome
Research has explored the use of this compound in treating Chronic Fatigue Syndrome (CFS). A randomized controlled trial indicated that while galantamine did not produce significant changes in cortisol levels, it did show potential benefits in alleviating symptoms associated with CFS .
Study Overview
- The trial involved 434 patients across multiple countries and assessed various dosages (2.5 mg to 10 mg) over 16 weeks.
- Results suggested that while the primary efficacy variables were not significantly improved, further studies might explore its role in symptom management .
Neuropathic Pain Management
Galantamine has also been investigated for its analgesic properties in neuropathic pain management. Its cholinergic activity may play a role in modulating pain pathways, making it a candidate for further research in this area.
Cognitive Enhancement Beyond Alzheimer's
Due to its mechanism of action, galantamine has been studied for cognitive enhancement in non-Alzheimer's populations. Its potential applications include:
- Post-stroke recovery : Improving cognitive deficits following cerebrovascular accidents.
- Attention-deficit hyperactivity disorder : Exploring its effects on attention and focus.
Formulation Innovations
Recent advancements have led to the development of novel formulations of this compound aimed at improving bioavailability and patient compliance:
- Sustained-release microspheres : These formulations aim to reduce dosing frequency while maintaining therapeutic efficacy over extended periods .
- Solid-lipid nanoparticles : Studies have shown that these can enhance brain delivery of galantamine, potentially increasing its effectiveness while minimizing side effects .
Case Studies and Research Findings
Mechanism of Action
Galantamine hydrobromide exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, galantamine increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, galantamine acts as an allosteric modulator of nicotinic acetylcholine receptors, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. Unlike galantamine, donepezil does not have nicotinic receptor modulating effects.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used for similar indications as galantamine.
Tacrine: An older acetylcholinesterase inhibitor with a higher incidence of hepatotoxicity compared to galantamine .
Uniqueness of Galantamine: Galantamine’s dual mechanism of action, involving both acetylcholinesterase inhibition and nicotinic receptor modulation, distinguishes it from other similar compounds. This dual action is believed to contribute to its efficacy in improving cognitive function in Alzheimer’s disease patients .
Biological Activity
Galantamine hydrobromide is a reversible, competitive inhibitor of acetylcholinesterase (AChE), primarily used in the treatment of Alzheimer's disease (AD). Its unique dual mode of action—acting as both an AChE inhibitor and an allosteric modulator of nicotinic acetylcholine receptors (nAChRs)—contributes to its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical applications, and research findings.
Galantamine enhances cholinergic neurotransmission by:
- Inhibition of AChE : By preventing the breakdown of acetylcholine (ACh) in the synaptic cleft, galantamine increases ACh availability, enhancing cholinergic signaling. This is particularly beneficial in AD, where cholinergic deficits are prominent .
- Modulation of nAChRs : Galantamine acts as an allosteric modulator of nAChRs, which may improve cognitive function by facilitating neuronal communication and synaptic plasticity .
Pharmacokinetics
Galantamine exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 90% after oral administration.
- Half-life : About 7 hours, allowing for twice-daily dosing.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes CYP2D6 and CYP3A4, with minimal drug-drug interactions .
Alzheimer's Disease
Numerous studies have demonstrated the efficacy of galantamine in improving cognitive function and daily living activities in patients with mild to moderate AD.
- Long-term Cognitive Effects : A study involving 194 patients treated with galantamine for 36 months showed significant cognitive improvements as measured by the Alzheimer's Disease Assessment Scale (ADAS-cog). The decline in untreated patients was estimated to be between 20.5 to 22.0 points, while those treated with galantamine showed a lesser decline .
- Mortality Reduction : In a two-year randomized controlled trial, galantamine significantly reduced mortality rates compared to placebo (3.2% vs. 5.5%) among AD patients, indicating potential benefits beyond cognitive enhancement .
Study | Duration | Sample Size | Dosage | Outcome |
---|---|---|---|---|
Raskind et al. (2004) | 36 months | 194 | 24 mg/day | Sustained cognitive benefits |
Dovepress Study (2019) | 2 years | 89 | Variable | Reduced mortality rate |
JAMA Study (1999) | 16 weeks | 434 | Up to 10 mg/day | Insignificant effects on CFS |
Case Studies
Several case studies have illustrated the potential benefits of galantamine in various conditions:
- Chronic Fatigue Syndrome (CFS) : In a randomized trial involving 434 patients, different doses of galantamine were administered. While the overall efficacy was limited, some patients reported improvements in fatigue levels at higher doses .
- Mild Cognitive Impairment (MCI) : Research indicated that galantamine may also have a role in managing MCI; however, caution is advised due to reports of increased risks associated with its use in certain populations .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of this compound. It has been shown to scavenge reactive oxygen species (ROS) in vitro, which may contribute to its neuroprotective effects and overall therapeutic efficacy in brain degeneration conditions .
Safety Profile and Side Effects
Galantamine is generally well-tolerated; however, side effects can include gastrointestinal disturbances such as nausea and vomiting, particularly during initial treatment phases. Most adverse events are transient and mild to moderate in severity .
Q & A
Basic Research Questions
Q. What validated chromatographic methods are recommended for quantifying galantamine hydrobromide in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) using a C18 column (e.g., Waters XTerra MS) is widely validated for quantification. The method involves injecting 20 µL of test and standard solutions, with galantamine peaks typically eluting at ~16 minutes. System suitability criteria include a resolution (R) ≥1.5 between critical impurities (e.g., 6β-hexahydrogalantamine and 6β-octahydrogalantamine) and a relative standard deviation (RSD) ≤2.0% for replicate injections . Reverse-phase HPLC with microemulsion mobile phases has also been optimized for sensitivity in complex matrices .
Q. How can researchers ensure accurate impurity profiling of this compound?
Impurity analysis requires a validated HPLC protocol with a resolution solution containing known degradants. Key steps include:
- Digesting 1 g of sample with nitric acid or nitric/sulfuric acid mixtures, followed by reconstitution in aqua regia and water .
- Quantifying impurities using relative retention times (Table 1 in ) and calculating percentages via peak response ratios .
- Ignoring bromide-related peaks near the void volume to avoid interference .
Q. What are the pharmacopeial requirements for this compound purity and dosage standardization?
The proposed USP standard mandates a purity range of 98.0–102.0% and specifies bacterial endotoxin limits aligned with pediatric safety. Analytical protocols require compliance with HPLC system suitability criteria and validated dissolution testing for tablets .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data between immediate-release (IR) and extended-release (ER) formulations be reconciled in bioequivalence studies?
Bioequivalence studies should use a crossover design with primary endpoints focusing on AUC (area under the curve) and Cmax. For example, ALPHA-1062 (a delayed-release formulation) demonstrated 107% AUC and 127% Cmax equivalence compared to this compound ER, with Cmax values intermediate between IR and ER. Statistical analysis must account for inter-subject variability, particularly CYP2D6/CYP3A4 metabolism differences .
Q. What methodological strategies address discrepancies in cognitive efficacy outcomes across Alzheimer’s disease (AD) trials?
A 6-month randomized controlled trial (RCT) showed galantamine (24–32 mg/day) improved ADAS-cog/11 scores by 3.8–3.9 points versus placebo, with sustained effects at 12 months for 24 mg/day . However, variability may arise from:
- Patient stratification : APOE genotype did not affect outcomes, but baseline severity (mild vs. moderate AD) should be controlled .
- Endpoint selection : Combine ADAS-cog/11 with functional scales like DAD (Disability Assessment for Dementia) to capture multidimensional benefits .
Q. How can in vitro antioxidant assays for this compound be optimized to minimize structural interference?
Purify samples to ≥98% (via IR, NMR, mass spectrometry) to exclude oxidation byproducts. Polarimetric analysis confirms enantiomeric purity (e.g., 95% l-component in racemic mixtures). Antioxidant activity should be tested against reactive oxygen species (ROS) using standardized models like lipid peroxidation inhibition, with structural analogs (e.g., narwedine) as controls .
Q. What experimental designs are critical for assessing galantamine’s dual mechanism of action (AChE inhibition and nicotinic receptor modulation)?
- AChE inhibition : Measure IC50 values (e.g., 0.35 µM) using Ellman’s assay with acetylthiocholine substrate .
- Nicotinic modulation : Use patch-clamp electrophysiology or calcium imaging on α3β4/α4β2 nAChR-expressing cells to quantify allosteric potentiation .
- In vivo correlation : Combine pharmacokinetic sampling with behavioral tests (e.g., Morris water maze) in AD models .
Q. How can environmental persistence data inform ecotoxicology risk assessments for this compound?
this compound is not readily biodegradable (OECD 301F test: <60% degradation in 28 days), indicating potential persistence. Researchers should:
- Conduct bioaccumulation studies using log P values and bioconcentration factors (BCFs).
- Model aquatic toxicity using Daphnia magna or algal growth inhibition assays .
Q. What statistical approaches resolve variability in caregiver-reported outcomes (e.g., CIBIC-plus) across dementia trials?
Apply mixed-effects models to account for caregiver bias, with covariates for baseline burden and distress levels. Sensitivity analyses should validate results against objective measures like ADAS-cog .
Q. How can galantamine’s anti-inflammatory effects be mechanistically dissected from its cholinergic activity?
Use selective receptor antagonists (e.g., α-bungarotoxin for α7 nAChRs) in vitro to isolate pathways. In LPS-induced inflammation models, compare galantamine’s TNF-α/NF-κB suppression with AChE inhibitors lacking nicotinic activity (e.g., donepezil) .
Q. Methodological Notes
- Chromatography : Always validate column lot-to-lot reproducibility and use certified reference materials (CRMs) for calibration .
- Clinical Trials : Adopt slow dose escalation (4–8 mg increments) to minimize gastrointestinal adverse events .
- Environmental Testing : Include negative controls (e.g., heat-inactivated microbial inoculum) in biodegradation assays .
Properties
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-XPSHAMGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-04-4, 193146-85-9 | |
Record name | Galantamine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Galantamine hydrobromide [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Galantamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galantamine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GALANTAMINE HYDROBROMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GALANTAMINE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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